molecular formula C11H10F3NO2 B2468623 N-cyclopropyl-3-(trifluoromethoxy)benzamide CAS No. 2327228-49-7

N-cyclopropyl-3-(trifluoromethoxy)benzamide

Cat. No.: B2468623
CAS No.: 2327228-49-7
M. Wt: 245.201
InChI Key: KUDBPOOMWZZYIQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(trifluoromethoxy)benzamide is a compound that features a trifluoromethoxy group attached to a benzamide structure with a cyclopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(trifluoromethoxy)benzamide typically involves the introduction of the trifluoromethoxy group onto a benzamide structure. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale adaptations of laboratory synthesis techniques. The use of innovative trifluoromethoxylation reagents has made the synthesis of such compounds more accessible and efficient .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-cyclopropyl-3-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: The compound could be explored for its potential therapeutic properties, particularly in drug development.

    Industry: It may be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-3-(trifluoromethoxy)benzamide include other trifluoromethoxy-substituted benzamides and cyclopropyl-substituted benzamides. Examples include:

Uniqueness

The trifluoromethoxy group, in particular, is known for its electron-withdrawing effects and stability, making it valuable in various chemical and biological contexts .

Properties

IUPAC Name

N-cyclopropyl-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)17-9-3-1-2-7(6-9)10(16)15-8-4-5-8/h1-3,6,8H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDBPOOMWZZYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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